

Emavusertib Maleate: A Technical Guide for Drug Development Professionals

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Compound of Interest		
Compound Name:	Emavusertib Maleate	
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For researchers, scientists, and drug development professionals, this document provides an indepth technical overview of **Emavusertib Maleate**, a potent and orally bioavailable dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).

This guide details the compound's chemical properties, mechanism of action, key quantitative data, and detailed experimental protocols.

Core Compound Properties

Property	Value	Reference
Compound Name	Emavusertib Maleate	
Synonyms	CA-4948 Maleate	[1]
CAS Number	2376399-39-0	[1]
Molecular Formula	C28H29N7O9	
Molecular Weight	607.57 g/mol	-
Parent Compound	Emavusertib (CAS: 1801344- 14-8)	_
Parent MW	491.50 g/mol	



Quantitative Biological Activity

Emavusertib demonstrates potent and selective inhibitory activity against its primary targets and downstream cellular processes.

Parameter	Value	Cell Line/System	Reference
IRAK4 IC50	57 nM	In vitro kinase assay	[1][2]
FLT3 Binding Affinity (Kd)	8–31 nM	Competition binding assay	[3]
IRAK4 vs IRAK1 Selectivity	>500-fold	In vitro kinase assays	[2][4]
Cytokine Release IC50 (TNF-α, IL-1β, IL-6, IL-8)	<250 nM	TLR-Stimulated THP- 1 Cells	[2][4]
In vitro Cytotoxicity (FLT3 mutated AML)	58-200 nM (IC50)	MOLM-14, MV4-11 cells	[3]
IL-6 Secretion Repression	36%	ABC DLBCL cell line	[3][5]
IL-10 Secretion Repression	35-41%	ABC & GCB DLBCL cell lines	[3][5]

Mechanism of Action and Signaling Pathway

Emavusertib exerts its anti-neoplastic and anti-inflammatory effects by dually inhibiting IRAK4 and FLT3. IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, the adaptor protein MYD88 recruits IRAK4, leading to the formation of the "Myddosome" complex.[6] This complex initiates a signaling cascade that results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and the MAPK pathway, driving inflammation and cell survival.[5]

Mutations in MYD88 or splicing factors like SF3B1 and U2AF1 can lead to constitutive activation of this pathway, promoting the survival of malignant cells.[6][7] Emavusertib directly



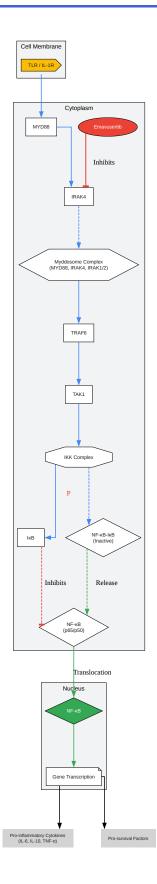
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binds to and inhibits the kinase activity of IRAK4, thereby blocking the entire downstream signaling cascade.[8]

Concurrently, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated or overexpressed in acute myeloid leukemia (AML).[9] This inhibition disrupts signaling pathways crucial for the proliferation and survival of leukemic cells.





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Emavusertib inhibits IRAK4, blocking the MyD88-NFkB signaling cascade.



Experimental Protocols

Detailed methodologies for key assays are provided below to facilitate the replication and further investigation of Emavusertib's activity.

In Vitro Cell Viability Assay

This protocol determines the cytotoxic or cytostatic effect of Emavusertib on cancer cell lines.

Materials:

- Myeloid malignancy cell lines (e.g., MOLM-13, MV4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Emavusertib stock solution (in DMSO)
- 96-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
 μL of complete culture medium.
- Drug Treatment: Prepare serial dilutions of Emavusertib in the complete culture medium. Add
 100 μL of the drug dilutions to the respective wells. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
- Assay:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.



- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence of each well using a luminometer.
- Data Analysis: Normalize the luminescence readings to the vehicle control and calculate
 IC50 values using appropriate software.[10]



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Workflow for the in vitro cell viability assay.

Western Blotting for Pathway Analysis

This protocol is used to assess the effect of Emavusertib on the phosphorylation state of key proteins within the IRAK4 signaling pathway, such as IKK and NF-κB p65.[3]

Procedure:

- Cell Treatment & Lysis:
 - Treat cells with Emavusertib at various concentrations and for specific time points.
 - Wash cells with ice-cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge to pellet cell debris and collect the supernatant (lysate).
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.



- Separate proteins by electrophoresis and transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-IKK, p-p65) overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of Emavusertib in a mouse model.

Materials:

- Immunocompromised mice (e.g., NOD/SCID or NSG)
- AML or DLBCL cell lines
- Emavusertib formulation for oral administration
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Tumor Growth and Randomization:

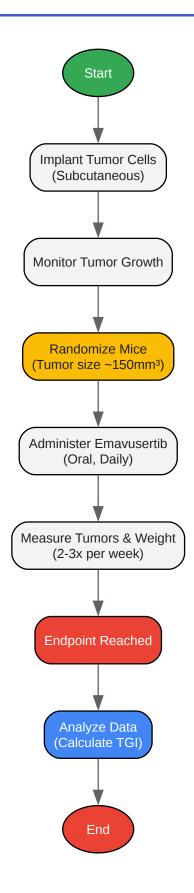
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- Monitor tumor growth regularly using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
- Drug Administration: Administer Emavusertib or vehicle control orally (e.g., once or twice daily) at the desired dose (e.g., 25-150 mg/kg).[2]
- Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the overall health of the mice.
- Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize mice and excise tumors for further analysis.
- Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to compare treatment and control groups.[10]





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Workflow for the in vivo xenograft efficacy study.



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